(3S)-3-amino-3-(3-chlorophenyl)propanamide

CAS No.: 1307991-87-2

Cat. No.: VC3345014

Molecular Formula: C9H11ClN2O

Molecular Weight: 198.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1307991-87-2 |

|---|---|

| Molecular Formula | C9H11ClN2O |

| Molecular Weight | 198.65 g/mol |

| IUPAC Name | (3S)-3-amino-3-(3-chlorophenyl)propanamide |

| Standard InChI | InChI=1S/C9H11ClN2O/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m0/s1 |

| Standard InChI Key | RTPKAWXRWXENEJ-QMMMGPOBSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)Cl)[C@H](CC(=O)N)N |

| SMILES | C1=CC(=CC(=C1)Cl)C(CC(=O)N)N |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(CC(=O)N)N |

Introduction

Chemical Properties and Structure

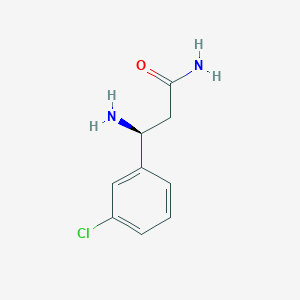

(3S)-3-amino-3-(3-chlorophenyl)propanamide is an organic compound characterized by the presence of an amino group, a chlorophenyl group, and a propanamide moiety. The compound possesses a specific stereochemistry indicated by the (3S) designation, which refers to the configuration around the chiral center at the third carbon atom.

Basic Chemical Information

The following table summarizes the essential chemical information of the compound:

| Property | Value |

|---|---|

| CAS Number | 1307991-87-2 |

| Molecular Formula | C9H11ClN2O |

| Molecular Weight | 198.65 g/mol |

| IUPAC Name | (3S)-3-amino-3-(3-chlorophenyl)propanamide |

| InChI | InChI=1S/C9H11ClN2O/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m0/s1 |

| SMILES | O=C(N)CC@HC1=CC=CC(Cl)=C1 |

The compound is classified as an amide, featuring a carbonyl group (C=O) linked to a nitrogen atom (N). Its structural configuration enables specific interactions with various biological targets, contributing to its potential applications in pharmaceutical research .

Structural Characteristics

The structure of (3S)-3-amino-3-(3-chlorophenyl)propanamide includes several key functional groups:

-

A chlorophenyl group with the chlorine atom at the meta position (3-position) of the benzene ring

-

A primary amino group (-NH2) at the chiral center

-

A propanamide (-CH2-CONH2) side chain

The S-configuration at the chiral center is critical for its biological activity and differentiates it from its enantiomer, which would have different pharmacological properties .

Applications in Research and Development

(3S)-3-amino-3-(3-chlorophenyl)propanamide has found applications primarily in medicinal chemistry and organic synthesis, serving as a building block or intermediate in various research contexts.

Pharmaceutical Applications

The compound is primarily studied for its potential applications in medicinal chemistry. Its structural features allow it to interact with various biological targets, making it a subject of interest in drug development and enzyme inhibition studies .

The specific stereochemistry of the compound is particularly important for its pharmaceutical applications, as the biological activity often depends on the precise three-dimensional arrangement of atoms that can interact with specific receptor binding sites.

Research Chemical Applications

(3S)-3-amino-3-(3-chlorophenyl)propanamide is described as a "useful research chemical" in scientific literature, suggesting its value in various experimental contexts beyond direct pharmaceutical applications . It may serve as:

-

A chiral building block in organic synthesis

-

A reference standard in analytical chemistry

-

A tool compound for investigating structure-activity relationships

Comparison with Similar Compounds

Several compounds share structural similarities with (3S)-3-amino-3-(3-chlorophenyl)propanamide, differing in their stereochemistry or the position of the chloro substituent on the phenyl ring.

Structural Analogs

The following table compares (3S)-3-amino-3-(3-chlorophenyl)propanamide with its structural analogs:

| Compound | CAS Number | Key Difference |

|---|---|---|

| (3S)-3-amino-3-(3-chlorophenyl)propanamide | 1307991-87-2 | Reference compound |

| (3R)-3-amino-3-(3-chlorophenyl)propanamide | Not specified in results | Opposite stereochemistry at C-3 |

| (3S)-3-amino-3-(2-chlorophenyl)propanamide | 1308999-39-4 | Chlorine at ortho position |

| (3S)-3-amino-3-(4-chlorophenyl)propanamide | Not specified in results | Chlorine at para position |

These structural variations affect the compounds' biological activity and chemical properties due to different spatial arrangements and electronic distributions .

Salt Forms

The hydrochloride salt of (3S)-3-amino-3-(3-chlorophenyl)propanamide (C9H11ClN2O- HCl) has different physicochemical properties compared to the free base. The addition of the hydrochloride typically enhances water solubility and stability, which can be advantageous for certain applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume